molecular formula C8H17ClO2Si B8733007 Acetyl chloride, [[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 78826-45-6

Acetyl chloride, [[(1,1-dimethylethyl)dimethylsilyl]oxy]-

Cat. No. B8733007
CAS RN: 78826-45-6
M. Wt: 208.76 g/mol
InChI Key: JLJOXUGIGYMULX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetyl chloride, [[(1,1-dimethylethyl)dimethylsilyl]oxy]- is a useful research compound. Its molecular formula is C8H17ClO2Si and its molecular weight is 208.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality Acetyl chloride, [[(1,1-dimethylethyl)dimethylsilyl]oxy]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetyl chloride, [[(1,1-dimethylethyl)dimethylsilyl]oxy]- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

78826-45-6

Product Name

Acetyl chloride, [[(1,1-dimethylethyl)dimethylsilyl]oxy]-

Molecular Formula

C8H17ClO2Si

Molecular Weight

208.76 g/mol

IUPAC Name

2-[tert-butyl(dimethyl)silyl]oxyacetyl chloride

InChI

InChI=1S/C8H17ClO2Si/c1-8(2,3)12(4,5)11-6-7(9)10/h6H2,1-5H3

InChI Key

JLJOXUGIGYMULX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Glycolic acid (5.0 g, 66 mmol) in pyridine (65 ml) was purged with argon and then treated with tert-butyldimethylsilyl trifluoromethanesulfonate (42 g, 36 ml, 158 mmol) at 0° C., and the mixture was stirred for 2.5 hours. The 2-phase mixture was separated and the upper phase diluted with diethyl ether. This solution was cooled to 0° C., washed briefly with 10% hydrochloric acid, dried (MgSO4) and evaporated to the disilyl material (18 g, 97%). The disilyl material (3.48 g, 12.4 mmol) in dichloromethane (30 ml) at 0° C. was treated with DMF (6 drops) followed by oxalyl chloride (1.84 g, 1.30 ml, 14.50 mmol). After stirring for 3.5 hours, the solution was evaporated and the crude material purified by bulb-to-bulb distillation to afford the title product (60 mbar, 120° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step Two
[Compound]
Name
disilyl
Quantity
3.48 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
1.3 mL
Type
reactant
Reaction Step Four
Yield
37%

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